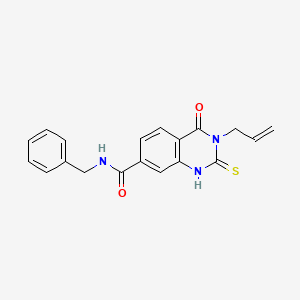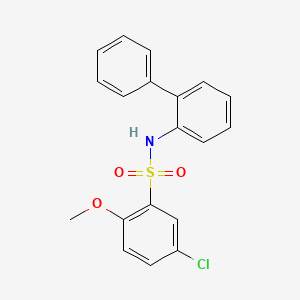
3-bromo-N-(2,3-dihydro-1H-inden-5-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-N-(2,3-dihydro-1H-inden-5-yl)benzenesulfonamide is an important chemical compound that has gained significant attention in scientific research. It is a sulfonamide derivative that has been used in various fields such as medicinal chemistry, drug discovery, and material science research.
Mecanismo De Acción
The mechanism of action of 3-bromo-N-(2,3-dihydro-1H-inden-5-yl)benzenesulfonamide is not well understood. However, it has been reported to inhibit the activity of certain kinases such as JNK1, JNK2, and p38α. It has also been reported to exhibit anticancer activity by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-bromo-N-(2,3-dihydro-1H-inden-5-yl)benzenesulfonamide has been reported to exhibit various biochemical and physiological effects. It has been reported to exhibit anti-inflammatory, analgesic, and antipyretic activities. It has also been reported to exhibit antitumor activity by inhibiting the growth and proliferation of cancer cells. Additionally, it has been reported to exhibit neuroprotective activity by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-bromo-N-(2,3-dihydro-1H-inden-5-yl)benzenesulfonamide in lab experiments include its high purity, stability, and ease of synthesis. However, its limitations include its low solubility in water and its potential toxicity.
Direcciones Futuras
There are several future directions for the research on 3-bromo-N-(2,3-dihydro-1H-inden-5-yl)benzenesulfonamide. One direction is to explore its potential as a therapeutic agent for the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. Another direction is to investigate its mechanism of action and its potential targets in the human body. Additionally, the synthesis of novel derivatives of 3-bromo-N-(2,3-dihydro-1H-inden-5-yl)benzenesulfonamide with improved pharmacological properties could be explored. Finally, the development of new synthetic methods for the production of 3-bromo-N-(2,3-dihydro-1H-inden-5-yl)benzenesulfonamide could also be a future direction of research.
Conclusion:
In conclusion, 3-bromo-N-(2,3-dihydro-1H-inden-5-yl)benzenesulfonamide is an important chemical compound that has been used in various scientific research applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to the development of new therapeutic agents for the treatment of various diseases.
Métodos De Síntesis
The synthesis of 3-bromo-N-(2,3-dihydro-1H-inden-5-yl)benzenesulfonamide involves the reaction of 3-bromoaniline with 2,3-dihydroinden-1-one in the presence of a strong acid catalyst. The reaction proceeds through an electrophilic aromatic substitution mechanism, resulting in the formation of the desired product. The yield of the reaction can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.
Aplicaciones Científicas De Investigación
3-bromo-N-(2,3-dihydro-1H-inden-5-yl)benzenesulfonamide has been used in various scientific research applications. It has been used as a starting material for the synthesis of various biologically active compounds such as kinase inhibitors, anticancer agents, and anti-inflammatory agents. It has also been used in material science research for the synthesis of functionalized polymers and dendrimers.
Propiedades
IUPAC Name |
3-bromo-N-(2,3-dihydro-1H-inden-5-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO2S/c16-13-5-2-6-15(10-13)20(18,19)17-14-8-7-11-3-1-4-12(11)9-14/h2,5-10,17H,1,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFKOVAKGAXGGRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-(2,3-dihydro-1H-inden-5-yl)benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5-bromo-2-hydroxyphenyl)-(3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl)methanone](/img/structure/B7543461.png)
![4-[2-(Benzothiazole-2-yl)-2-oxoethyl]benzoic acid methyl ester](/img/structure/B7543472.png)


![Ethyl 2-butan-2-ylimino-2-[2-[2-chloro-5-(trifluoromethyl)phenyl]hydrazinyl]acetate](/img/structure/B7543509.png)



![N-[1-[(4-methyl-1,3-thiazol-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]thiophene-2-carboxamide](/img/structure/B7543543.png)
![5-methyl-6-(4-phenylpiperazine-1-carbonyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B7543551.png)


